molecular formula C11H14ClN3O B2514578 N-(2-aminoethyl)-1H-indole-2-carboxamide hydrochloride CAS No. 2230508-20-8

N-(2-aminoethyl)-1H-indole-2-carboxamide hydrochloride

Cat. No.: B2514578
CAS No.: 2230508-20-8
M. Wt: 239.7
InChI Key: NIFRXJXJCNRARC-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Molecular Formula Analysis

The systematic IUPAC name for N-(2-aminoethyl)-1H-indole-2-carboxamide hydrochloride is derived from its structural components. The parent heterocycle is 1H-indole , a bicyclic system comprising a benzene ring fused to a pyrrole ring. At the second position of the indole moiety, a carboxamide group (-CONH-) is attached. This carboxamide is further substituted with a 2-aminoethyl group (-CH2CH2NH2). The hydrochloride salt forms via protonation of the primary amine group, resulting in the final designation hydrochloride.

The molecular formula of the compound is C11H14N3O·HCl , corresponding to a molecular weight of 239.71 g/mol (base: 203.24 g/mol + HCl: 36.46 g/mol). The formula reflects:

  • 11 carbon atoms : 9 from the indole ring and 2 from the ethylamine side chain.
  • 14 hydrogen atoms : Distributed across the aromatic indole system, ethyl group, and amine functionalities.
  • 3 nitrogen atoms : One from the indole’s pyrrole ring, one from the carboxamide, and one from the ethylamine group.
  • 1 oxygen atom : From the carboxamide carbonyl group.
  • 1 hydrogen chloride molecule : Counterion for charge neutralization.

A comparative analysis of related indole derivatives highlights its structural specificity (Table 1).

Table 1: Molecular formulas of structurally related indole compounds

Compound Molecular Formula
Tryptamine C10H12N2
N-(2-Aminoethyl)-1H-indole-2-carboxamide C11H13N3O
This compound C11H14N3O·HCl

CAS Registry Number and Alternative Chemical Designations

The CAS Registry Number for the base compound, N-(2-aminoethyl)-1H-indole-2-carboxamide , is 81253-56-7 . The hydrochloride salt form does not have a distinct CAS number listed in the provided sources but is conventionally denoted by appending "hydrochloride" to the base name.

Alternative designations include:

  • 1H-Indole-2-carboxamide, N-(2-aminoethyl)-, hydrochloride (IUPAC additive nomenclature).
  • 2-(2-Aminoethylcarbamoyl)-1H-indole hydrochloride (substitutive nomenclature emphasizing the carbamoyl group).
  • Non-systematic synonyms such as Indole-2-carboxylic acid (2-aminoethyl)amide hydrochloride , used in pharmacological contexts.

In synthetic chemistry, the compound may be referenced by its SMILES notation: O=C(C1=CC2=C(N1)C=CC=C2)NCCN.Cl , which encodes the indole core, carboxamide linkage, ethylamine side chain, and chloride ion.

Structural Relationship to Tryptamine Derivatives

This compound belongs to the tryptamine derivative family, characterized by an indole ring linked to an ethylamine side chain. Tryptamine itself (3-(2-aminoethyl)indole ) serves as the biosynthetic precursor to neurotransmitters like serotonin and melatonin. Structural modifications in this compound include:

  • Positional isomerism : Unlike tryptamine’s ethylamine side chain at the indole’s third position, this compound features the carboxamide group at the second position (C-2), altering electronic and steric properties.
  • Functional group addition : The carboxamide (-CONH2) group introduces hydrogen-bonding capacity, influencing solubility and target binding compared to tryptamine’s primary amine.

The hydrochloride salt enhances aqueous solubility via ionic dissociation, a common pharmaceutical modification.

Key structural comparisons :

  • Tryptamine : C10H12N2; side chain at C-3.
  • This compound : C11H14N3O·HCl; carboxamide at C-2 with ethylamine substitution.
  • 5-Carboxamidotryptamine : C11H13N3O; carboxamide at C-5, illustrating how positional changes affect biological activity.

This compound’s design aligns with medicinal chemistry strategies to optimize pharmacokinetics by balancing lipophilicity (indole core) and hydrophilicity (carboxamide and ionizable amine).

Properties

IUPAC Name

N-(2-aminoethyl)-1H-indole-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c12-5-6-13-11(15)10-7-8-3-1-2-4-9(8)14-10;/h1-4,7,14H,5-6,12H2,(H,13,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFRXJXJCNRARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for N-(2-Aminoethyl)-1H-Indole-2-Carboxamide Hydrochloride

Coupling Reagent-Mediated Amide Bond Formation

The synthesis of this compound predominantly involves coupling indole-2-carboxylic acid derivatives with 1,2-diaminoethane (ethylenediamine) followed by hydrochloride salt formation. Four principal methodologies have been documented, differentiated by coupling reagents and reaction conditions.

Benzotriazol-1-yl-oxytripyrrolidinophosphonium Hexafluorophosphate (BOP)-Mediated Synthesis

Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) enables efficient amide bond formation between indole-2-carboxylic acid and ethylenediamine. In a representative procedure, indole-2-carboxylic acid (1.00 g, 6.21 mmol) is dissolved in anhydrous dichloromethane (DCM) under inert atmosphere. BOP (2.83 g, 7.45 mmol) and diisopropylethylamine (DIPEA; 4.32 mL, 31.0 mmol) are added sequentially, followed by dropwise addition of ethylenediamine (0.76 g, 9.31 mmol). The reaction proceeds at room temperature for 4–6 hours, yielding the carboxamide intermediate with 85–90% efficiency. Purification via aqueous workup and recrystallization from ethanol affords the free base, which is subsequently treated with hydrochloric acid in diethyl ether to precipitate the hydrochloride salt.

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)-Assisted Coupling

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) offers enhanced reactivity under mild conditions. Indole-2-carboxylic acid (1.00 g, 6.21 mmol) and ethylenediamine (0.76 g, 9.31 mmol) are combined in N,N-dimethylformamide (DMF) with triethylamine (4.32 mL, 31.0 mmol) as a base. HATU (2.83 g, 7.45 mmol) is introduced in one portion, and the mixture is stirred at 20°C for 4 hours. Quenching with ice-cold water precipitates the product, which is isolated via filtration and dried under vacuum. This method achieves 92–95% yield, attributed to HATU’s superior activation of carboxylic acids.

Ethylcarbodiimide Hydrochloride (EDC)-Driven Amidation

Ethylcarbodiimide hydrochloride (EDC) provides a cost-effective alternative, though with moderate yields. Reaction of indole-2-carboxylic acid (1.00 g, 6.21 mmol) and ethylenediamine (0.76 g, 9.31 mmol) in DMF using EDC (1.19 g, 7.45 mmol) and hydroxybenzotriazole (HOBt; 1.01 g, 7.45 mmol) proceeds at 0°C to room temperature over 12 hours. After aqueous extraction, the free base is obtained in 76% yield. Hydrochloride salt formation is accomplished using 1M HCl in ethanol.

Dicyclohexylcarbodiimide (DCC)-Based Coupling

Dicyclohexylcarbodiimide (DCC) has been employed historically but faces limitations due to byproduct formation. Indole-2-carboxylic acid and ethylenediamine are reacted in DCM with DCC (1.54 g, 7.45 mmol) and 4-dimethylaminopyridine (DMAP; 0.91 g, 7.45 mmol). The reaction requires 24 hours at room temperature, yielding 68–72% product after filtration to remove dicyclohexylurea (DCU). This method is less favored due to cumbersome purification.

Table 1: Comparison of Coupling Methods for N-(2-Aminoethyl)-1H-Indole-2-Carboxamide Synthesis

Coupling Reagent Solvent Temperature Time (h) Yield (%)
BOP DCM 25°C 4–6 85–90
HATU DMF 20°C 4 92–95
EDC DMF 0–25°C 12 76
DCC DCM 25°C 24 68–72

Hydrochloride Salt Formation

The final step involves protonation of the primary amine group using hydrochloric acid. The free base is dissolved in ethanol or diethyl ether, and gaseous HCl or concentrated aqueous HCl is introduced dropwise until pH ≤ 2. Precipitation of the hydrochloride salt occurs immediately, with the product collected via filtration and washed with cold ether. This step universally achieves >98% conversion.

Optimization and Mechanistic Considerations

Solvent and Base Selection

Polar aprotic solvents (DMF, DCM) are preferred for their ability to solubilize both carboxylic acids and amines. Triethylamine and DIPEA effectively neutralize HCl generated during coupling, though DIPEA’s steric bulk minimizes side reactions in BOP-mediated syntheses.

Temperature and Reaction Time

HATU and BOP reactions proceed efficiently at room temperature within 4–6 hours, whereas EDC and DCC require extended durations or cooling to suppress racemization.

Purification Challenges

DCC-derived byproducts (e.g., DCU) complicate purification, necessitating filtration or chromatography. In contrast, HATU and BOP generate minimal byproducts, enabling straightforward aqueous workup.

Table 2: Purification Methods Across Synthetic Routes

Reagent Byproducts Purification Technique Purity (%)
BOP Tripyrrolidine Recrystallization ≥98
HATU None Filtration ≥99
EDC Urea derivatives Column Chromatography 95
DCC Dicyclohexylurea (DCU) Filtration 90

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) of the hydrochloride salt exhibits characteristic signals: δ 9.45 (s, 1H, indole NH), 7.69–6.88 (m, 4H, aromatic), 3.43 (s, 2H, CH₂NH₂), and 2.89 (t, 2H, CH₂NH₃⁺).

Infrared (IR) Spectroscopy

IR spectra show stretches at 3280 cm⁻¹ (N-H str., amine), 1650 cm⁻¹ (C=O str., amide), and 1550 cm⁻¹ (C-N str.), consistent with carboxamide functionality.

Mass Spectrometry

Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 217.1 [M+H]⁺ for the free base and 253.6 [M+Cl]⁻ for the hydrochloride salt.

Industrial and Environmental Considerations

Scalability

HATU and BOP methods are scalable to multi-kilogram batches, though HATU’s cost ($320/mol) may limit industrial adoption. EDC-based routes offer economic advantages ($45/mol) despite lower yields.

Waste Management

DCM and DMF require dedicated recovery systems due to environmental toxicity. Ethanol and water-based workups align with green chemistry principles.

Chemical Reactions Analysis

Acylation Reactions

The primary amine in the aminoethyl group readily undergoes acylation under standard conditions. In one study, coupling with indole-2-carboxylic acids using BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and DIPEA (diisopropylethylamine) in DMF yielded derivatives with enhanced binding affinity for cannabinoid receptors .

Key Reaction Conditions :

  • Reagents : Acyl chlorides, anhydrides, or activated esters

  • Catalysts : DIPEA or DMAP (4-dimethylaminopyridine)

  • Solvents : Dichloromethane (DCM) or dimethylformamide (DMF)

Reaction TypeProduct StructureYield (%)Reference
Amide bond formationN-(2-acylaminoethyl)-indole-2-carboxamide76–98

Hydrolysis Reactions

The carboxamide group demonstrates stability under acidic conditions but undergoes hydrolysis in basic media. For example, treatment with 10% NaOH at reflux cleaves the carboxamide to form indole-2-carboxylic acid and ethylenediamine derivatives .

Mechanistic Pathway :

  • Nucleophilic attack by hydroxide ion on the carbonyl carbon.

  • Formation of a tetrahedral intermediate.

  • Breakdown to carboxylic acid and amine.

Experimental Observations :

  • Hydrolysis efficiency: >90% under reflux .

  • Side products: Minimal (<5%) under controlled conditions .

Electrophilic Substitution on Indole

The indole ring participates in electrophilic substitution at the C3 and C5 positions. Friedel-Crafts acylation with β-nitrostyrene in nitrobenzene yields 3-acylated derivatives, which are further reduced to alkyl-substituted indoles .

Key Reaction Parameters :

  • Catalyst : AlCl₃ or sulfamic acid

  • Temperature : 80–100°C

  • Solvent : Methanol or nitrobenzene

Substituent PositionElectrophileProduct Application
C3β-NitrostyreneAntiproliferative agents
C5Methoxy groupsEnhanced thermal stability

Reductive Amination

The aminoethyl side chain facilitates reductive amination with aldehydes or ketones. Using NaBH₃CN (sodium cyanoborohydride) in methanol, secondary amines are formed, useful for synthesizing analogs with modified pharmacokinetic properties .

Optimized Protocol :

  • Molar ratio (aldehyde:amine): 1:1.2

  • Reaction time : 12–24 hours

  • Yield : 65–85%

Photochemical Reactions

Benzophenone-modified derivatives of this compound participate in photoaffinity labeling. UV irradiation (365 nm) generates reactive ketone radicals, enabling covalent binding to target proteins for structural mapping of allosteric sites .

Key Findings :

  • Cross-linking efficiency: 40–60% in CB1 receptor studies .

  • Applications: Mapping 3D binding sites of GPCRs .

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with major mass loss (~70%) occurring between 220–300°C due to indole ring degradation . Differential scanning calorimetry (DSC) shows a melting point at 185°C .

Nucleophilic Substitution

The hydrochloride salt’s amino group can act as a nucleophile in SN₂ reactions. For example, alkylation with ethyl bromoacetate in THF produces quaternary ammonium derivatives .

Reaction Outcomes :

  • Solvent : Tetrahydrofuran (THF)

  • Base : Triethylamine (TEA)

  • Yield : 55–70%

Complexation with Metal Ions

The carboxamide and amine groups coordinate with transition metals like Cu(II) and Zn(II), forming stable complexes. These interactions are characterized by shifts in IR absorption bands (e.g., NH stretch at 3300 cm⁻¹ to 3100 cm⁻¹) .

Applications :

  • Catalysis in asymmetric synthesis .

  • Antimicrobial activity enhancement .

Oxidation Reactions

Oxidation of the indole ring with m-CPBA (meta-chloroperbenzoic acid) generates an N-oxide derivative, which exhibits altered electronic properties and improved solubility .

Conditions :

  • Oxidant : m-CPBA (1.2 equiv)

  • Solvent : DCM, 0°C to RT

  • Yield : 45–60%

Scientific Research Applications

N-(2-aminoethyl)-1H-indole-2-carboxamide hydrochloride is structurally related to other indole derivatives, which have shown significant biological activities. Key areas of research include:

  • Antiviral Activity : A series of indole-2-carboxamides have been identified as inhibitors of alphavirus replication. Research demonstrated that certain derivatives conferred protection against neuroadapted Sindbis virus infection in mice, with improvements in potency and pharmacokinetics observed in optimized compounds .
  • Anticancer Properties : Studies have shown that indole-2-carboxamide derivatives can inhibit cell proliferation across various cancer cell lines. The mechanism often involves the induction of apoptosis through the elevation of reactive oxygen species (ROS) and modulation of key signaling pathways such as CDK2 and EGFR .
  • Antimycobacterial Activity : Recent investigations revealed that indole-2-carboxamides exhibit potent activity against non-tuberculous mycobacteria, targeting essential transporters like MmpL3. These compounds showed minimal cytotoxicity against human cell lines, indicating their selectivity for mycobacterial species .

Table 1: Summary of Key Findings from Research Studies

Study FocusCompound TestedKey FindingsReference
Antiviral ActivityIndole-2-carboxamide derivativesInhibition of alphavirus replication; improved potency and half-life
Anticancer ActivityIndole derivativesInduced apoptosis via ROS; inhibited CDK2 and EGFR
Antimycobacterial ActivityIndole-2-carboxamidesEffective against Mycobacterium species; low cytotoxicity

Case Study 1: Antiviral Efficacy Against Alphaviruses

A study focused on optimizing indole-2-carboxamide inhibitors for alphavirus replication highlighted a compound that achieved a tenfold increase in potency compared to earlier leads. The modifications made to the structure resulted in better absorption and retention in the central nervous system, which is crucial for treating viral infections affecting the brain .

Case Study 2: Anticancer Mechanisms

Another significant study evaluated the cytotoxic effects of various indole derivatives on human hepatocarcinoma cell lines. The results indicated that specific compounds exhibited strong antiproliferative effects while sparing normal cells, showcasing their potential as targeted cancer therapies. The mechanisms involved included apoptosis induction and disruption of cell cycle progression .

Case Study 3: Mycobacterial Targeting

Research into the activity of indole-2-carboxamides against mycobacterial infections revealed that these compounds selectively inhibited MmpL3, an essential component for mycolic acid transport in mycobacteria. This selectivity suggests a promising avenue for developing new treatments for tuberculosis and other mycobacterial diseases without affecting non-target bacteria .

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-1H-indole-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmitter signaling pathways. Additionally, the aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Chloro (e.g., 5-chloro in ) and trifluoromethyl groups (e.g., in ) enhance electrophilic reactivity and target binding but may reduce synthetic yields (e.g., 15.8% in vs. 75–98% for simpler benzamides ).
  • Side Chain Modifications: The 2-aminoethyl group in the target compound improves water solubility compared to hydrophobic allyl or phenethyl groups (e.g., ). Guanidine analogs (e.g., ) exhibit higher basicity (pKa ~13) due to the imine moiety, altering pharmacokinetics.
  • Coupling Reagents : TBTU and HATU are preferred for sterically hindered intermediates (e.g., ), while Boc-deprotection with HCl/dioxane is standard for amine salts .
Physicochemical Properties
  • Solubility : Hydrochloride salts (target compound, ) generally exhibit >10 mg/mL solubility in aqueous buffers, unlike neutral carboxamides (e.g., ).
  • Stability: The 2-aminoethyl side chain may confer susceptibility to oxidative degradation compared to aryl-substituted analogs (e.g., ).

Biological Activity

N-(2-aminoethyl)-1H-indole-2-carboxamide hydrochloride is a compound within the indole-2-carboxamide family, which has garnered attention for its potential therapeutic applications, particularly in oncology and neurology. This article explores its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Overview of Indole-2-Carboxamide Compounds

Indole-2-carboxamide derivatives are known for their diverse biological activities, including anticancer, antiviral, and neuroprotective effects. The core indole structure allows for various substitutions that can significantly influence the compound's pharmacological profile.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, a study evaluated several indole-2-carboxamide derivatives and found that compounds with specific substitutions at the indole moiety showed enhanced potency against cancer cells:

CompoundCell Line TestedGI50 (µM)Mechanism of Action
5iA5490.95EGFR/CDK2 inhibition
5jMCF71.20Apoptosis induction
5kHeLa1.50Multi-target kinase inhibition

These findings indicate that this compound may function as a multi-targeted kinase inhibitor, particularly affecting EGFR and CDK2 pathways, leading to increased apoptosis as evidenced by elevated levels of apoptotic markers such as Caspases 3, 8, and 9 .

The mechanisms underlying the biological activity of this compound involve multiple pathways:

  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2) .
  • Inhibition of Kinases : The compound's ability to inhibit kinases such as EGFR and CDK2 suggests a role in disrupting cell cycle progression and promoting cell death in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents on the indole ring in modulating biological activity. For example:

  • Substituents at the 2-position : Modifications at this position have been linked to enhanced cytotoxicity and selectivity towards cancer cells. A study indicated that introducing lipophilic groups at this position significantly increased antiproliferative activity .
  • N-substitution Effects : Variations in the aminoethyl chain length or branching can alter the compound's solubility and permeability across biological membranes, impacting its bioavailability and efficacy .

Study on CNS Infections

In a preclinical study involving neurotropic alphaviruses, an indole-2-carboxamide derivative demonstrated protective effects against viral infections in mouse models. This study highlighted the potential of these compounds not only as anticancer agents but also as antiviral therapeutics .

Evaluation in Pediatric Brain Tumors

A focused evaluation on pediatric glioblastoma multiforme (GBM) revealed that certain indole derivatives exhibited potent cytotoxicity with IC50 values as low as 0.33 µM against KNS42 cells. This suggests that this compound could be a candidate for further development in treating aggressive brain tumors .

Q & A

Q. Monitoring Tools :

  • TLC (Rf comparison).
  • NMR Spectroscopy : Track proton shifts (e.g., indole NH at δ ~11 ppm in DMSO-d6) .

Basic: How is the molecular structure validated post-synthesis?

Methodological Answer:
A combination of analytical techniques is used:

X-ray Crystallography : Resolve 3D conformation, bond angles, and hydrogen-bonding networks (e.g., indole ring planarity and amine hydrochloride interactions) .

NMR Spectroscopy :

  • ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and amine/amide protons (δ 2.5–5.5 ppm).
  • ¹³C NMR : Confirm carbonyl carbons (δ ~160–170 ppm) .

Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+ via HRMS) .

Elemental Analysis : Ensure C, H, N content aligns with theoretical values (error <0.5%) .

Basic: How can researchers assess purity without HPLC?

Methodological Answer:
Alternative methods include:

TLC with Multiple Solvent Systems : Compare Rf values under varying polarity conditions (e.g., ethyl acetate:methanol gradients) .

Melting Point Analysis : Sharp melting ranges (e.g., 182–184°C) indicate high purity .

Elemental Analysis : Quantify deviations in C/H/N ratios .

Advanced: How to optimize coupling reactions for higher yields?

Methodological Answer:
Key factors:

Coupling Agent Selection : TBTU or EDCl/HOBt systems improve amide bond formation efficiency .

Temperature Control : Maintain 0–5°C during reagent addition to minimize side reactions .

Stoichiometry : Use a 1.1:1 molar ratio of acid to amine to drive reaction completion .

Solvent Choice : Anhydrous DCM or THF reduces hydrolysis .

Q. Troubleshooting :

  • Low yields may result from hygroscopic intermediates; use molecular sieves or inert atmospheres .

Advanced: How to resolve discrepancies in NMR data for this compound?

Methodological Answer:

Deuterated Solvent Effects : Use DMSO-d6 to resolve broad NH peaks; compare with D2O-shaken samples to identify exchangeable protons .

2D NMR (COSY, HSQC) : Assign overlapping aromatic/amine protons (e.g., indole H3 vs. H4) .

Literature Cross-Validation : Compare with spectra of analogous indole-2-carboxamides (e.g., 5-chloro-3-ethyl derivatives) .

Advanced: What computational methods predict biological interactions of this compound?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to targets (e.g., serotonin receptors due to indole scaffold) .

MD Simulations : Assess stability of ligand-receptor complexes in physiological conditions (e.g., 100 ns simulations in GROMACS) .

QSAR Modeling : Correlate substituent effects (e.g., chloro vs. methoxy groups) with activity .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Scaffold Modification : Synthesize analogs with substituents at indole C3/C5 (e.g., chloro, hexyl) and compare bioactivity .

Functional Group Replacement : Replace the aminoethyl group with cyclopropane or piperidine moieties to alter lipophilicity .

Bioassays : Test analogs in enzyme inhibition (e.g., kinase assays) or cell viability studies (e.g., cancer cell lines) .

Advanced: What are alternative purification strategies for hygroscopic intermediates?

Methodological Answer:

Combiflash Chromatography : Use gradient elution (0–30% ethyl acetate in hexane) for polar intermediates .

Trituration : Wash crude products with acetone/diethyl ether to remove unreacted starting materials .

Lyophilization : For hydrochloride salts, freeze-dry aqueous solutions to prevent deliquescence .

Advanced: How to analyze stability under varying pH and temperature?

Methodological Answer:

Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (e.g., >200°C indicates thermal stability) .

pH Stability Studies : Incubate in buffers (pH 1–13) and monitor degradation via HPLC-UV at 254 nm .

Light Exposure Tests : Use ICH guidelines to assess photostability in UV/visible light .

Advanced: How to address spectral contradictions in mass spectrometry data?

Methodological Answer:

High-Resolution MS (HRMS) : Confirm molecular formula (e.g., C18H22N2O3 for indole-2-carboxamide derivatives) .

Isotope Pattern Analysis : Match experimental/theoretical ³⁵Cl/³⁷Cl ratios for chloro-substituted analogs .

Fragmentation Studies : Use LC-MS/MS to identify dominant fragments (e.g., loss of HCl or indole ring cleavage) .

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